1H-Tetrazole

Catalog No.
S573466
CAS No.
288-94-8
M.F
CH2N4
M. Wt
70.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Tetrazole

CAS Number

288-94-8

Product Name

1H-Tetrazole

IUPAC Name

2H-tetrazole

Molecular Formula

CH2N4

Molecular Weight

70.05 g/mol

InChI

InChI=1S/CH2N4/c1-2-4-5-3-1/h1H,(H,2,3,4,5)

InChI Key

KJUGUADJHNHALS-UHFFFAOYSA-N

SMILES

C1=NNN=N1

Synonyms

1H-tetrazole, 1H-tetrazole, monohydrogen iodide, 1H-tetrazole, silver salt, tetrazole

Canonical SMILES

C1=NNN=N1
  • Bioisosterism with Carboxylic Acids: 1H-Tetrazole can mimic the behavior of carboxylic acids, a common functional group in many drugs. This similarity allows medicinal chemists to replace carboxylic acids with tetrazoles in existing drugs, potentially improving their properties like metabolic stability and binding affinity to target proteins [].
  • Hydrogen Bonding: The presence of multiple nitrogen atoms allows 1H-tetrazole to form strong hydrogen bonds with other molecules, which is crucial for interactions with proteins and other biomolecules [].
  • Diverse Chemical Modifications: The tetrazole ring can be readily modified with various functional groups, allowing researchers to tailor its properties for specific applications [].

These properties make 1H-tetrazole a promising building block for designing new drugs with various therapeutic applications, including:

  • Anticancer Agents: Studies have shown that certain tetrazole derivatives exhibit antitumor activity [].
  • Antioxidant Properties: Research suggests that tetrazoles can act as antioxidants, potentially protecting cells from damage caused by free radicals [].
  • Other Potential Applications: Ongoing research explores the potential of 1H-tetrazole derivatives in developing drugs for various conditions, including hypertension, allergies, and infections [].

However, it's important to note that while 1H-tetrazole holds promise, relatively few tetrazole-containing drugs have received regulatory approval so far []. Further research is needed to fully understand the therapeutic potential and safety profile of this diverse class of compounds.

H-Tetrazole in Organic Chemistry

Beyond medicinal chemistry, 1H-tetrazole finds applications in other areas of organic chemistry:

  • Oligonucleotide Synthesis: In DNA and RNA synthesis, 1H-tetrazole acts as an activator, facilitating the formation of phosphodiester linkages between nucleotides [].

1H-Tetrazole is a five-membered heterocyclic compound characterized by a ring structure containing four nitrogen atoms and one carbon atom. Its molecular formula is C2H2N4\text{C}_2\text{H}_2\text{N}_4 with a molecular weight of approximately 70.05 g/mol. This compound is notable for its acidic properties and is often used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound can exist in various tautomeric forms, with the most stable form being the one where the nitrogen atoms are arranged in a specific manner that contributes to its unique chemical reactivity .

1H-Tetrazole is a shock-sensitive and explosive compound. Here are some key safety concerns:

  • Explosivity: The primary hazard associated with 1H-Tetrazole is its explosive nature. It can detonate upon exposure to shock, heat, or friction [, ].
  • Toxicity: Decomposition of 1H-Tetrazole releases toxic oxides of nitrogen, posing inhalation hazards [, ].
  • Flammability: 1H-Tetrazole can burn rapidly when exposed to flames [].
, including:

  • Nucleophilic Substitution: It can act as a nucleophile in reactions involving electrophiles, particularly in the formation of phosphomorpholidate bonds, where it serves as both an acid and a catalyst .
  • Cycloaddition Reactions: The compound readily participates in cycloaddition reactions, such as the [2 + 3] cycloaddition with azides and nitriles, leading to the formation of various substituted tetrazoles .
  • Deprotonation Reactions: 1H-Tetrazole can undergo deprotonation to form its conjugate base, which is often more reactive and can engage in further chemical transformations .

1H-Tetrazole exhibits various biological activities that make it an interesting compound for medicinal chemistry:

  • Anticancer Properties: Recent studies have shown that certain derivatives of 1H-tetrazole demonstrate cytotoxic activity against cancer cell lines, including epidermoid carcinoma (A431) and colon cancer (HCT116). The mechanism of action involves interaction with specific enzymes, leading to inhibited cell proliferation .
  • Antimicrobial Activity: Tetrazole derivatives have been screened for antimicrobial properties against bacteria such as Klebsiella pneumoniae and Staphylococcus aureus, as well as fungi like Candida albicans, showcasing their potential as therapeutic agents .

Several methods are employed for synthesizing 1H-tetrazole, including:

  • Azide-Nitrile Reaction: A common synthetic route involves the reaction of sodium azide with nitriles under catalytic conditions, yielding 1H-tetrazoles efficiently .
  • One-Pot Multi-Component Reactions: Recent advancements have led to one-pot syntheses that combine various reactants such as aromatic aldehydes and malononitrile with sodium azide to produce substituted tetrazoles in high yields .
  • Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate the synthesis of tetrazoles from nitriles and azides, significantly reducing reaction times while improving yields .

1H-Tetrazole has diverse applications across various fields:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of numerous pharmaceutical compounds, particularly those targeting enzyme inhibition and cancer treatment.
  • Agrochemicals: The compound is also used in developing herbicides and pesticides due to its biological activity against pests.
  • Explosives: Due to its nitrogen-rich structure, 1H-tetrazole is explored for use in high-energy-density materials and explosives .

Interaction studies involving 1H-tetrazole derivatives have revealed significant binding affinities with various biological targets:

  • Enzyme Binding: Molecular docking studies have indicated that certain tetrazole derivatives exhibit strong binding interactions with specific enzymes such as CSNK2A1, suggesting potential applications in enzyme inhibition therapies .
  • Cytotoxic Mechanisms: The interaction of tetrazoles with cancer cell lines has been investigated through MTT assays, revealing their efficacy in inhibiting cell growth through targeted mechanisms .

1H-Tetrazole shares structural similarities with several other heterocyclic compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Properties
1,2,3-TriazoleFive-membered ringExhibits different reactivity patterns; often used in click chemistry.
BenzotriazoleFive-membered ringKnown for its UV stabilization properties; used extensively in plastics.
5-Methyl-1H-tetrazoleMethyl-substituted tetrazoleIncreased lipophilicity; potential for enhanced biological activity.
5-Amino-1H-tetrazoleAmino-substituted tetrazoleEnhanced reactivity due to amino group; useful in medicinal chemistry.

The unique feature of 1H-tetrazole lies in its ability to act both as a weak acid and a nucleophile, which distinguishes it from other similar compounds. Its reactivity profile allows it to participate effectively in a range of chemical transformations while also exhibiting significant biological activity.

Physical Description

1H-tetrazole is an odorless white to light-yellow crystalline powder. Mp:1 55-157 °C. When heated to decomposition it emits toxic oxides of nitrogen fumes. Can explode if exposed to shock or heat from friction or fire. The primary hazard is from blast effect where the entire load can explode instantaneously and not from flying projectiles and fragments.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

70.027946081 g/mol

Monoisotopic Mass

70.027946081 g/mol

Heavy Atom Count

5

LogP

-0.6 (LogP)

Melting Point

157.0 °C

UNII

D34J7PAT68

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H201 (100%): Explosive;
mass explosion hazard [Danger Explosives];
H272 (13.16%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Explosive;Oxidizer

Other CAS

288-94-8
100043-29-6

Wikipedia

Tetrazole

Dates

Modify: 2023-08-15

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